

(R)-CR8 Trihydrochloride: A Molecular Glue for Targeted Cyclin K Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(R)-CR8 trihydrochloride, a potent cyclin-dependent kinase (CDK) inhibitor, has emerged as a significant research tool and potential therapeutic agent due to its unique mechanism of action as a "molecular glue." Unlike traditional kinase inhibitors that merely block enzymatic activity, (R)-CR8 induces the degradation of cyclin K, a critical regulator of transcription and DNA repair. This guide provides a comprehensive overview of the core science behind (R)-CR8-mediated cyclin K degradation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals working in oncology, cell biology, and medicinal chemistry.

Introduction to (R)-CR8 and Cyclin K

(R)-CR8 is a second-generation analog of roscovitine and a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.^{[1][2]} More recently, it has been identified as a molecular glue degrader that selectively targets cyclin K for proteasomal degradation.^{[3][4][5]}

Cyclin K, in partnership with its primary catalytic subunits CDK12 and CDK13, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).^{[6][7][8]} The CDK12-cyclin K complex is particularly important for the expression of long genes, including those involved in the DNA damage response (DDR)

pathway, such as BRCA1, FANCI, and ATR.[6][7] Consequently, the targeted degradation of cyclin K represents a promising therapeutic strategy to induce a "BRCAness" phenotype in cancer cells, potentially sensitizing them to PARP inhibitors and other DNA-damaging agents.[9][10]

Mechanism of Action: A Molecular Glue

(R)-CR8 induces the degradation of cyclin K through an unconventional mechanism that does not rely on direct inhibition of an E3 ubiquitin ligase. Instead, it acts as a molecular glue, fostering a novel protein-protein interaction.[3][5][11]

The key steps in this process are:

- (R)-CR8 binds to the active site of CDK12, which is in a complex with cyclin K.[3][12]
- The CDK-bound form of (R)-CR8 exposes a pyridyl moiety that induces the formation of a ternary complex between the CDK12-cyclin K complex and DDB1, an adaptor protein for the CUL4-RBX1 E3 ubiquitin ligase complex.[1][3][5]
- This induced proximity bypasses the need for a canonical substrate receptor, effectively hijacking the CUL4-DDB1 ligase to ubiquitinate cyclin K.[1][3]
- Polyubiquitinated cyclin K is then recognized and degraded by the proteasome.[3][13]

Interestingly, while (R)-CR8 also binds to the closely related CDK13, it does so with lower affinity, and its interaction with CDK9 is not productive for inducing DDB1 binding.[3][12] This provides a degree of selectivity for the degradation of cyclin K associated with CDK12.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of **(R)-CR8 trihydrochloride**.

Table 1: Inhibitory Activity of (R)-CR8 against Cyclin-Dependent Kinases

Target	IC ₅₀ (μM)
CDK1/cyclin B	0.09
CDK2/cyclin A	0.072
CDK2/cyclin E	0.041
CDK5/p25	0.11
CDK7/cyclin H	1.1
CDK9/cyclin T	0.18

Data sourced from MedChemExpress and Molnova.[\[1\]](#)[\[2\]](#)

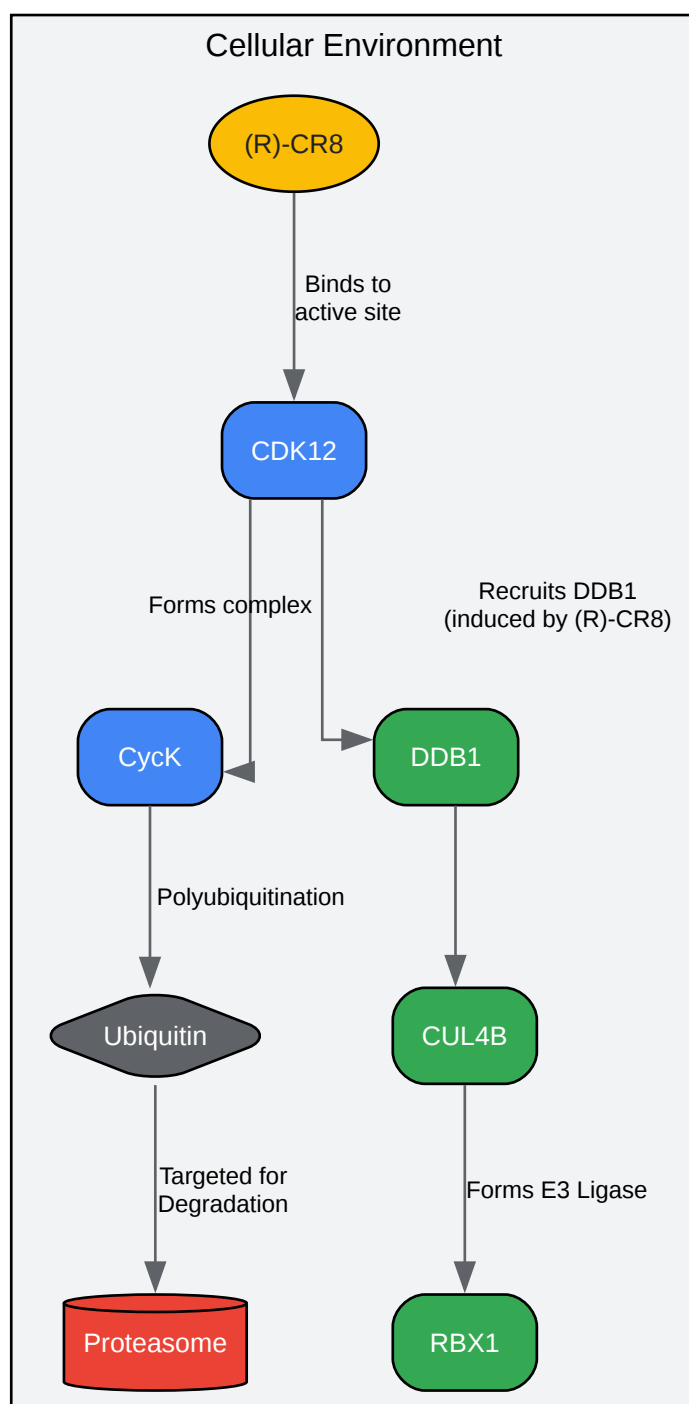
Table 2: Cellular Activity of (R)-CR8

Cell Line	Assay	IC ₅₀ (μM)
SH-SY5Y	Apoptotic Cell Death	0.49

Data sourced from MedChemExpress.[\[1\]](#)

Signaling Pathways and Experimental Workflows

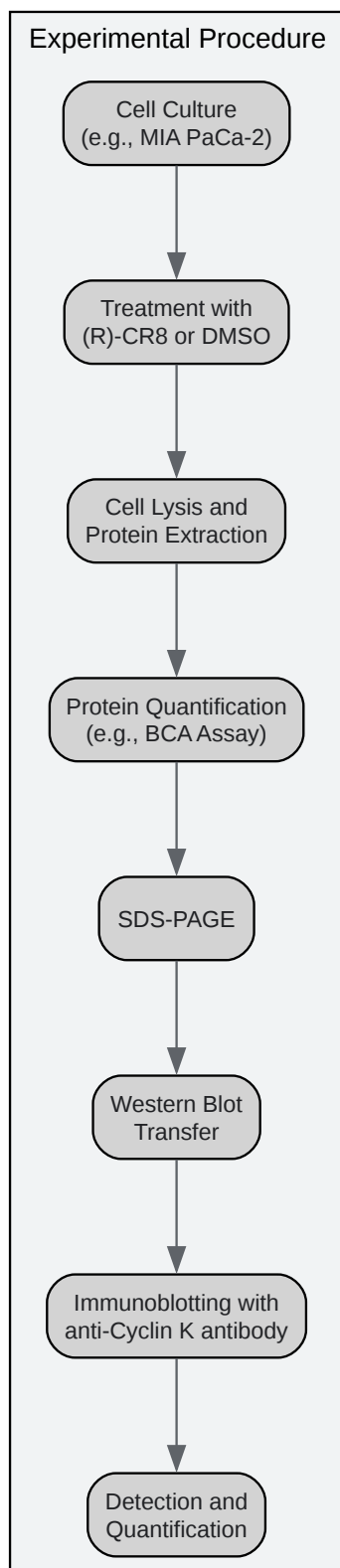
Signaling Pathway of (R)-CR8-Induced Cyclin K Degradation



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Caption: (R)-CR8-mediated degradation of Cyclin K.

Experimental Workflow for Assessing Cyclin K Degradation



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Caption: Western Blot workflow for Cyclin K levels.

Experimental Protocols

Western Blotting for Cyclin K Levels

This protocol is adapted from standard western blotting procedures and is suitable for assessing changes in cyclin K protein levels following treatment with (R)-CR8.^{[14][15][16]}

Materials:

- Cell culture reagents
- **(R)-CR8 trihydrochloride** (dissolved in a suitable solvent, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- RIPA lysis buffer (with protease and phosphatase inhibitors)
- BCA protein assay kit
- Laemmli sample buffer
- SDS-polyacrylamide gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-Cyclin K (e.g., Cell Signaling Technology #19472)^[14]
- Loading control primary antibody (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of (R)-CR8 or vehicle control for the specified duration.
- Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant. [\[15\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size. [\[15\]](#)
- Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-cyclin K antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. [\[15\]](#)
- Washing: Repeat the washing step.

- Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the cyclin K signal to the loading control.

In Vitro Ubiquitination Assay

This protocol is a generalized procedure based on methodologies described for similar molecular glue degraders and is designed to reconstitute cyclin K ubiquitination in a cell-free system.^{[13][17]}

Materials:

- Recombinant human E1 activating enzyme (UBA1)
- Recombinant human E2 conjugating enzyme (e.g., UBE2G1, UBE2D3)
- Recombinant CUL4-RBX1-DDB1 E3 ligase complex
- Recombinant CDK12-cyclin K complex
- Human ubiquitin
- ATP
- Ubiquitination reaction buffer
- **(R)-CR8 trihydrochloride**
- Vehicle control (DMSO)
- SDS-PAGE and Western blotting reagents as described above
- Anti-ubiquitin antibody

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, and the CUL4-RBX1-DDB1 E3 ligase.
- **Substrate Addition:** Add the recombinant CDK12-cyclin K complex to the reaction mixture.
- **Initiation of Reaction:** Add (R)-CR8 or DMSO to the respective reaction tubes to initiate the ubiquitination reaction.
- **Incubation:** Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
- **Termination:** Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- **Analysis:** Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an anti-cyclin K antibody to detect the appearance of higher molecular weight, polyubiquitinated forms of cyclin K. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

CDK12/Cyclin K Kinase Assay

This protocol outlines a general method for assessing the kinase activity of the CDK12-cyclin K complex, which can be used to evaluate the inhibitory effects of compounds like (R)-CR8.[\[18\]](#)
[\[19\]](#)[\[20\]](#)

Materials:

- Recombinant CDK12-cyclin K complex
- Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
- ATP (can be radiolabeled [γ -³²P]ATP for traditional assays or used in luminescence-based assays)
- Kinase reaction buffer
- **(R)-CR8 trihydrochloride** at various concentrations
- Kinase-Glo™ Max reagent (for luminescence-based assays)

- 96-well plates

Procedure (Luminescence-based):

- **Reaction Setup:** In a 96-well plate, add the kinase reaction buffer, the CDK12-cyclin K substrate, and the recombinant CDK12-cyclin K enzyme.
- **Inhibitor Addition:** Add serial dilutions of (R)-CR8 or vehicle control to the wells.
- **Reaction Initiation:** Add ATP to each well to start the kinase reaction.
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- **Detection:** Add Kinase-Glo™ Max reagent to each well. This reagent measures the amount of remaining ATP, which is inversely correlated with kinase activity.
- **Measurement:** Measure the luminescence signal using a plate reader.
- **Analysis:** Calculate the percentage of kinase inhibition at each concentration of (R)-CR8 and determine the IC₅₀ value.

Conclusion

(R)-CR8 trihydrochloride represents a powerful tool for studying the biological roles of cyclin K and the CDK12-cyclin K complex. Its unique molecular glue mechanism for inducing targeted protein degradation offers a distinct advantage over conventional kinase inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize (R)-CR8 in their investigations and to explore the therapeutic potential of cyclin K degradation. As the field of targeted protein degradation continues to expand, the principles elucidated by the action of (R)-CR8 will undoubtedly inform the design of novel therapeutics.

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- To cite this document: BenchChem. [(R)-CR8 Trihydrochloride: A Molecular Glue for Targeted Cyclin K Degradation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15543694#r-cr8-trihydrochloride-for-cyclin-k-degradation>]

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